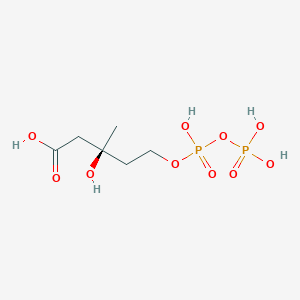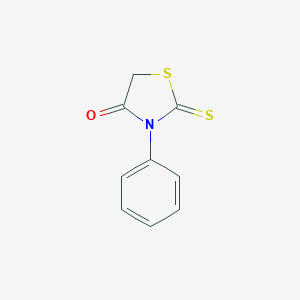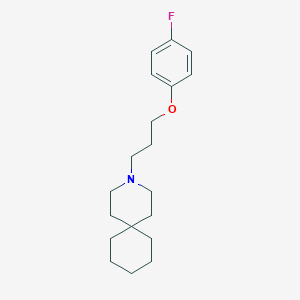
1,3-Diphenylbutane
Descripción general
Descripción
1,3-Diphenylbutane is a chemical compound with the molecular formula C16H18 . It has an average mass of 210.314 Da and a monoisotopic mass of 210.140854 Da .
Molecular Structure Analysis
The molecular structure of 1,3-Diphenylbutane consists of a butane backbone with phenyl groups attached at the 1 and 3 positions . It contains a total of 35 bonds, including 17 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, and 2 six-membered rings .Physical And Chemical Properties Analysis
1,3-Diphenylbutane has a molecular weight of 210.31 g/mol . It has an XLogP3-AA value of 5, indicating its lipophilicity . It has 0 hydrogen bond donor count and 0 hydrogen bond acceptor count . It also has 4 rotatable bonds . The exact mass and monoisotopic mass are 210.140850574 g/mol .Relevant Papers
- “Industrially applied and relevant transformations of 1,3-butadiene using homogeneous catalysts” discusses the use of 1,3-butadiene, a similar compound, in the chemical industry .
- “Microbial degradation of [14C]polystyrene and 1,3-diphenylbutane” investigates the microbial degradation of 1,3-diphenylbutane .
Aplicaciones Científicas De Investigación
Medicine: Anti-Tuberculosis Activity
1,3-Diphenylbutane derivatives have been explored for their potential in treating tuberculosis (TB). A study demonstrated that certain derivatives exhibited significant minimum inhibitory concentrations against Mycobacterium tuberculosis, suggesting a promising avenue for developing new anti-TB pharmaceuticals .
Materials Science: Hypercrosslinked Polymers
In materials science, 1,3-Diphenylbutane is a potential monomer for creating hypercrosslinked polymers (HCPs). These polymers are known for their high surface area and can be used in gas storage, carbon capture, and as catalysts due to their porous nature .
Environmental Science: Microbial Degradation
Research has indicated that microbial degradation of compounds structurally similar to 1,3-Diphenylbutane can be significant in environmental remediation. This process involves the breakdown of complex molecules into simpler forms, which can be crucial for bioremediation strategies .
Energy Production: Porous Polymer Applications
1,3-Diphenylbutane-related structures are used in the synthesis of porous polymers, which have applications in energy fields such as gas storage and carbon capture. These polymers can help in developing more efficient energy production and storage systems .
Agriculture: Nanotechnology
While direct applications of 1,3-Diphenylbutane in agriculture are not well-documented, its structural analogs and derivatives could be used in the synthesis of nanomaterials. These nanomaterials can enhance the delivery of nutrients and pesticides, contributing to more sustainable agricultural practices .
Food Industry: Nanomaterials for Food Quality
Nanotechnology, where 1,3-Diphenylbutane could serve as a precursor, plays a role in improving food quality and safety. Nanoemulsions and nanocapsules can be used for the delivery of flavors, nutraceuticals, and antimicrobials, enhancing food preservation and nutritional value .
Pharmaceuticals: Drug Synthesis
The chemical properties of 1,3-Diphenylbutane make it a valuable compound in the synthesis of various pharmaceuticals. Its derivatives can be used to create compounds with anti-inflammatory and analgesic properties, expanding the repertoire of medicinal chemistry .
Chemical Synthesis: Polymer Precursors
1,3-Diphenylbutane is involved in the synthesis of complex chemical structures, serving as a precursor for various polymerization reactions. This application is crucial in developing new materials with specific properties for industrial use .
Mecanismo De Acción
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1,3-Diphenylbutane is currently unknown . Factors such as temperature, pH, and the presence of other compounds could potentially affect the action of 1,3-Diphenylbutane, but more research is needed to confirm these effects.
Propiedades
IUPAC Name |
4-phenylbutan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18/c1-14(16-10-6-3-7-11-16)12-13-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDINXYLAVFUHSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862685 | |
| Record name | 1,1'-(1-Methyl-1,3-propanediyl)bis-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diphenylbutane | |
CAS RN |
1520-44-1, 17293-53-7, 17293-55-9 | |
| Record name | 1,1′-(1-Methyl-1,3-propanediyl)bis[benzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1520-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diphenylbutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001520441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butane, 1,3-diphenyl-, (+) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017293537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butane, 1,3-diphenyl-, (-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017293559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,1'-(1-methyl-1,3-propanediyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1'-(1-Methyl-1,3-propanediyl)bis-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-methylpropane-1,3-diyl)dibenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.715 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the microbial degradation pathways of 1,3-Diphenylbutane?
A1: Research indicates that common soil microorganisms like Bacillus, Pseudomonas, Micrococcus, and Nocardia can degrade 1,3-Diphenylbutane. The process involves an initial attack by a monooxygenase enzyme, converting it to 2-phenyl-4-hydroxyphenylbutane. [] Further oxidation and benzene ring fission lead to 4-phenylvaleric acid and a 5-carbon fragment through the meta-fission pathway. [] Subsequent beta-oxidation of the side chain, methyl-oxidation, and decarboxylation likely produce phenylacetic acid. []
Q2: How does 1,3-Diphenylbutane interact with crosslinked polystyrene?
A2: Studies show that 1,3-Diphenylbutane acts as a swelling agent for styrene-divinylbenzene copolymers (crosslinked polystyrene). [] The interaction is influenced by factors like differences in molar volumes, combinatorial entropy, and interaction parameters. [] Notably, the presence of 1,3-Diphenylbutane in a binary mixture with ethylbenzene increases the swelling degree of the polymer, although to a lesser extent than predicted by the Flory-Huggins theory. []
Q3: Can 1,3-Diphenylbutane form molecular complexes with polymers?
A3: Yes, research indicates that 1,3-Diphenylbutane forms a highly stable molecular complex specifically with syndiotactic polystyrene (s-PS), unlike its isomer 1,4-diphenylbutane. [] This complex exhibits an intercalate structure with a 4:1 ratio of s-PS monomer units to 1,3-Diphenylbutane. [] The 1,3-Diphenylbutane molecule within the complex adopts a conformation with an anti C2-C3 bond. []
Q4: How is 1,3-Diphenylbutane formed during ethylbenzene radiolysis?
A4: 1,3-Diphenylbutane is a minor product formed during the radiolysis of ethylbenzene, with a yield (G value) of 0.0002. [] This suggests that its formation is a relatively infrequent event in the complex cascade of reactions induced by radiation. []
Q5: What is the molecular formula and weight of 1,3-Diphenylbutane?
A5: The molecular formula of 1,3-Diphenylbutane is C16H18. Its molecular weight is 210.30 g/mol.
Q6: How does the structure of 1,3-Diphenylbutane relate to its properties?
A7: The two phenyl groups in 1,3-Diphenylbutane influence its interactions with other molecules. For example, they contribute to its ability to form molecular complexes with certain polymers like syndiotactic polystyrene. [] Additionally, the relative positions of the phenyl groups on the butane chain can affect its physical properties, such as melting point and boiling point.
Q7: What analytical methods are used to study 1,3-Diphenylbutane?
A8: Various techniques are employed to analyze 1,3-Diphenylbutane, including gas chromatography, mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and X-ray diffraction. [, ] These methods allow researchers to identify, quantify, and characterize the compound in different matrices.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



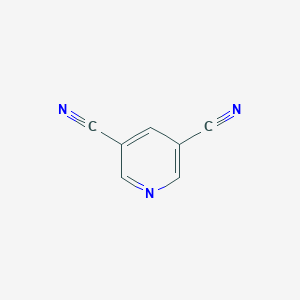
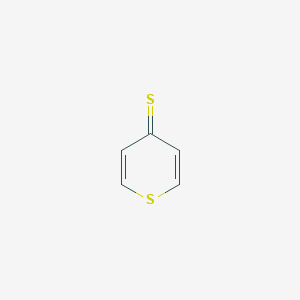

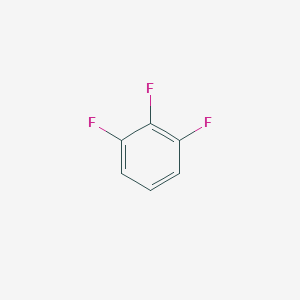

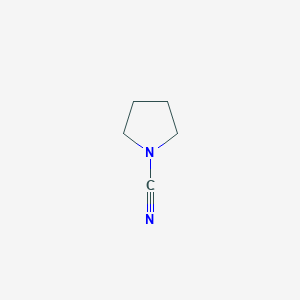
![1-[(1R,2S,3S)-3-methyl-2-(3-propan-2-ylfuran-2-yl)cyclopentyl]ethanone](/img/structure/B74915.png)

